N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
The synthesis of N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N,N’-disubstituted hydrazinecarbothioamide with 2,2,2-trichloro-1-(2-(phenylcarbamothioyl)-hydrazine-1-carbothioamido)ethyl)benzamide. The reaction is typically carried out in the presence of iodine and triethylamine in a dimethylformamide (DMF) medium, resulting in the dehydrosulfurization of the starting material . This method yields the target compound with a high yield of 84%.
Chemical Reactions Analysis
N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, triethylamine, and dimethylformamide. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the dehydrosulfurization reaction mentioned earlier results in the formation of the target compound with high purity .
Scientific Research Applications
N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other biologically active compounds. In biology and medicine, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This makes it a promising candidate for the development of new antitumor and antimicrobial agents. Additionally, its unique chemical structure allows it to be used in the development of materials with specific properties, such as semiconductors and liquid crystals .
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it inhibits the enzyme’s activity, thereby disrupting the synthesis of nucleotides and ultimately leading to the inhibition of cell growth . This mechanism is particularly relevant in the context of its potential antitumor and antimicrobial activities.
Comparison with Similar Compounds
N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can be compared with other similar compounds, such as 2,4-dichloro-N-(2,2,2-trichloro-1-((5-phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide While both compounds share the thiadiazole ring and trichloroethyl group, their differences in substituents lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N4OS/c1-7(20)16-10(12(13,14)15)17-11-19-18-9(21-11)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWYFONHUACUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC1=NN=C(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.